(R)-Benzyl (1,1-Diethoxypropan-2-yl)carbamate
Description
Properties
Molecular Formula |
C15H23NO4 |
|---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
benzyl N-[(2R)-1,1-diethoxypropan-2-yl]carbamate |
InChI |
InChI=1S/C15H23NO4/c1-4-18-14(19-5-2)12(3)16-15(17)20-11-13-9-7-6-8-10-13/h6-10,12,14H,4-5,11H2,1-3H3,(H,16,17)/t12-/m1/s1 |
InChI Key |
SDPKDRFUFZADID-GFCCVEGCSA-N |
Isomeric SMILES |
CCOC([C@@H](C)NC(=O)OCC1=CC=CC=C1)OCC |
Canonical SMILES |
CCOC(C(C)NC(=O)OCC1=CC=CC=C1)OCC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The standard synthetic approach to (R)-Benzyl (1,1-Diethoxypropan-2-yl)carbamate involves the carbamoylation of (R)-1,1-diethoxypropan-2-amine with benzyl chloroformate under basic conditions. This reaction forms the carbamate linkage essential for the compound's stability and reactivity.
$$
\text{(R)-1,1-Diethoxypropan-2-amine} + \text{Benzyl chloroformate} \xrightarrow[\text{Base}]{\text{Solvent}} \text{this compound}
$$
Detailed Procedure
-
- (R)-1,1-Diethoxypropan-2-amine
- Benzyl chloroformate (Cbz-Cl)
- Base (commonly triethylamine or sodium bicarbonate)
- Solvent (typically dichloromethane or tetrahydrofuran)
-
- Temperature: 0 °C to room temperature
- Atmosphere: Inert (nitrogen or argon) to avoid moisture and side reactions
- Reaction time: Several hours, typically 2 to 24 hours depending on scale and conditions
-
- The amine is dissolved in an anhydrous organic solvent under inert atmosphere.
- The base is added to neutralize the hydrochloric acid generated during the reaction.
- Benzyl chloroformate is added dropwise at low temperature to control the reaction rate and minimize side reactions.
- The mixture is stirred until the reaction is complete, monitored by thin-layer chromatography or high-performance liquid chromatography.
- The reaction mixture is quenched with water, and the organic layer is separated.
- The product is purified by extraction, washing, drying, and concentration, followed by recrystallization or chromatography if necessary.
Reaction Optimization and Yields
| Parameter | Typical Conditions | Observations |
|---|---|---|
| Base | Triethylamine or NaHCO3 | Neutralizes HCl, improves yield |
| Solvent | Dichloromethane, THF | Good solubility, inert environment |
| Temperature | 0 °C to room temperature | Controls reaction rate and selectivity |
| Reaction Time | 2 to 24 hours | Longer times improve conversion |
| Purification | Extraction + chromatography | High purity achieved (>95%) |
| Typical Yield | 70% to 90% | Depends on scale and purification |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows characteristic signals for the benzyl group (aromatic protons around 7.2–7.4 ppm), ethoxy groups (triplets and quartets around 1.1–4.2 ppm), and the chiral center proton.
- Mass Spectrometry (MS):
- Molecular ion peak consistent with C15H23NO4 (m/z 281.35).
- Infrared Spectroscopy (IR):
- Carbamate carbonyl stretch around 1700 cm^-1.
- Chiral Purity:
- Confirmed by chiral HPLC or optical rotation measurements to ensure retention of (R)-configuration.
Alternative Synthetic Approaches and Notes
- One-pot synthesis: In some cases, the carbamate formation can be combined with subsequent transformations without isolation, improving overall efficiency and yield.
- Salt formation: The free base carbamate can be converted into acid addition salts (e.g., benzoate, mandelate) to improve stability or crystallinity for downstream applications.
- Avoidance of moisture: Strict anhydrous conditions are critical to prevent hydrolysis of the diethoxy groups or carbamate bond.
- Scalability: The method is amenable to scale-up with careful control of temperature and addition rates.
Summary Table of Preparation Methods
| Step | Reagents & Conditions | Outcome | Reference / Notes |
|---|---|---|---|
| Amine preparation | (R)-1,1-Diethoxypropan-2-amine (commercial or synthesized) | Chiral amine intermediate | Commercial availability varies |
| Carbamoylation | Benzyl chloroformate, base (triethylamine), DCM, 0 °C to RT | Formation of carbamate linkage | Standard carbamate synthesis |
| Purification | Extraction, drying, chromatography or recrystallization | Pure this compound | >95% purity typical |
| Characterization | NMR, MS, IR, chiral HPLC | Structural and stereochemical confirmation | Essential for quality control |
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The carbamate group undergoes hydrolysis under acidic or basic conditions to release the parent amine and benzyl alcohol. This reaction is critical for deprotection in synthetic applications:
Reaction conditions and outcomes:
| Conditions | Products | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux, 4–6 hours | (R)-1,1-Diethoxypropan-2-amine + CO₂ | 85–92% | |
| 10% NaOH, 60°C, 3 hours | (R)-1,1-Diethoxypropan-2-amine + CO₂ | 78–85% |
The stereochemistry at the C2 position (R-configuration) remains intact during hydrolysis due to the stability of the acetal group.
Acetal Deprotection
The 1,1-diethoxypropan-2-yl group acts as a protected aldehyde precursor. Acidic hydrolysis converts it to a carbonyl group:
Reaction:
Key data:
-
Optimal conditions: 0.5M HCl, 50°C, 2 hours (yield: 88–94%).
-
The reaction proceeds via protonation of the acetal oxygen, followed by cleavage to form the aldehyde intermediate, which tautomerizes to the ketone .
Nucleophilic Substitution at the Acetal Carbon
The acetal carbon is susceptible to nucleophilic attack in the presence of strong nucleophiles (e.g., Grignard reagents):
Example reaction with methylmagnesium bromide:
Observations:
-
Reaction proceeds with retention of configuration at C2.
-
Steric hindrance from the benzyl group limits reactivity at higher temperatures.
Comparative Reactivity with Structural Analogues
The compound’s reactivity differs markedly from simpler carbamates due to steric and electronic effects:
| Compound | Reactivity with 6M HCl (hydrolysis rate) | Unique Feature |
|---|---|---|
| Benzyl carbamate | 2× faster | No steric hindrance |
| This compound | Baseline | Acetal group stabilizes transition state |
| Ethyl 3-(benzylamino)propanoate | 3× slower | Ester group less reactive than carbamate |
Data adapted from catalytic studies .
Catalytic Hydrogenation
The benzyl group can be removed via hydrogenolysis, enabling further functionalization:
Reaction:
Conditions:
-
1 atm H₂, 25°C, ethanol solvent (yield: 90–95%).
Thermal Stability and Side Reactions
At temperatures >150°C, the compound undergoes decomposition via two pathways:
-
Retro-ene reaction: Releases ethylene and forms a Schiff base.
-
Carbamate rearrangement: Forms a urea derivative.
Thermogravimetric analysis (TGA) data:
-
Onset decomposition temperature: 162°C (N₂ atmosphere).
-
Major decomposition product: (R)-1,1-Diethoxypropan-2-isocyanate (detected via FTIR) .
Stereochemical Influence on Reactivity
The R-configuration at C2 directs regioselectivity in nucleophilic reactions:
Example: Reaction with LDA (lithium diisopropylamide) generates a lithiated intermediate that reacts preferentially at the less hindered ethoxy group.
Scientific Research Applications
®-Benzyl (1,1-Diethoxypropan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-Benzyl (1,1-Diethoxypropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity. The benzyl group may enhance binding affinity through hydrophobic interactions, while the diethoxypropan-2-yl moiety can influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Enzyme-Inhibiting Carbamates
Several benzyl carbamates exhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) inhibitory activity. For example:
- Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate (Compound 23) and Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate (Compound 28) demonstrate high selectivity indices (SI > 100) and low IC50 values (e.g., 28 nM for Compound 28), comparable to the reference drug galanthamine .
| Compound | IC50 (nM) | Selectivity Index (SI) | Key Structural Features |
|---|---|---|---|
| Compound 28 | 28 | >100 | 3-Chlorophenyl, methyl carbamate |
| Galanthamine (Reference) | 30 | - | Natural alkaloid |
Carbamates in Lipid Metabolism Modulation
- 1-Hydroxy-3-phenylpropan-2-yl benzoate (Compound 1) and Benzyl benzyl carbamate (Compound 2) , isolated from Moringa oleifera, modulate lipid metabolism in HepG2 cells. Compound 1 reduces lipid accumulation by upregulating PPARα-mediated lipolytic proteins .
| Compound | Biological Activity | Structural Features |
|---|---|---|
| Compound 1 | PPARα activation, lipid reduction | Hydroxyl group, phenylpropan-2-yl ester |
| Target Compound | Not reported | Diethoxy group, Cbz protection |
The absence of a hydroxyl or ester group in the target compound suggests divergent biological targets compared to Compound 1.
Prodrug and Self-Immolative Carbamates
- p-Aminobenzyl carbamate (PABC) is widely used as a self-immolative spacer in prodrugs. Upon protease cleavage, PABC undergoes 1,6-elimination to release amine-containing drugs .
- Benzyl (R)-(1-(methoxy(methyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate (synthesized in ) features a methoxymethylamine group, with a molecular formula C17H30NO5 and [α]D = -3.36° (CHCl3). Its synthesis involves EDCI-mediated coupling, yielding 69% pure product .
| Compound | Application | Key Feature |
|---|---|---|
| PABC | Prodrug linker | p-Aminobenzyl group |
| Target Compound | Potential protective intermediate | Diethoxypropan-2-yl group |
The diethoxy group in the target compound may enhance stability under acidic conditions compared to PABC, which prioritizes rapid fragmentation.
Biological Activity
(R)-Benzyl (1,1-diethoxypropan-2-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a benzyl group and a carbamate functional group. The chemical formula can be represented as follows:
Key Structural Features
- Benzyl Group : Enhances lipophilicity and potential interactions with biological targets.
- Carbamate Linkage : Often associated with inhibitory activities against various enzymes.
The biological activity of this compound is primarily linked to its role as an enzyme inhibitor. Compounds with similar structures have been studied for their effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurochemical signaling.
Inhibition Studies
Recent studies have indicated that carbamate derivatives can exhibit significant inhibition against BChE. For instance, novel sulfonamide-based carbamates showed high inhibitory activity against BChE with IC50 values ranging from 4.33 µM to 8.52 µM, suggesting that modifications in the structure can lead to enhanced biological efficacy .
Case Studies
- Cancer Treatment Potential : Research has highlighted that compounds mimicking biologically active peptides could be effective in treating cancer by modulating the Wnt signaling pathway. This pathway is implicated in cell proliferation and differentiation .
- Neuroprotective Effects : Compounds structurally related to this compound have been evaluated for their neuroprotective properties, particularly in models of neurodegenerative diseases where cholinergic signaling is compromised.
Synthesis and Evaluation
The synthesis of this compound typically involves the reaction of benzyl amine with diethyl carbonate under controlled conditions. The resulting compound undergoes various biological evaluations to determine its efficacy as an enzyme inhibitor.
Comparative Biological Activity Table
| Compound Name | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | BChE | TBD | TBD |
| Benzyl {(2S)-1-(benzylsulfamoyl)-4-methylpentan-2-yl}carbamate | BChE | 4.33 | |
| Rivastigmine | BChE | 40 |
Future Directions
Further research is necessary to elucidate the precise mechanisms by which this compound exerts its biological effects. Investigations into structure-activity relationships (SAR) will be crucial for optimizing this compound's therapeutic potential.
Q & A
Q. Can this compound serve as a precursor for targeted drug delivery systems?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
